2-Butene, 2-bromo-
Overview
Description
2-Butene, 2-bromo- is a useful research compound. Its molecular formula is C4H7Br and its molecular weight is 135 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butene, 2-bromo- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electrochemical Reduction of 1-Halo-2-butenes : This study explored the electrochemical reduction of 1-bromo-2-butene, among others, in dimethylformamide (DMF) at a mercury electrode. The research revealed two consecutive one-electron reduction processes for 1-bromo-2-butene, with the first process initiated by the irreversible one-electron cleavage of the carbon-bromo bond to give the allyl radical and Br-. This finding is significant for understanding the electrochemical behavior of such compounds (Casado, Culleré, Julià, & Brillas, 1993).
Structure of Bromo Compound C10H11Br : The research corrected previous assumptions about the structure of the bromo compound formed by the action of bromine on 2-phenyl-2-butanol or 2-phenyl-2-butene, identifying it as 1-bromo-3-phenyl-2-butene instead of 2-bromo-3-phenyl-2-butene. This study highlights the importance of accurate structural identification in organic chemistry (Mikhaĭlov & 'eva, 1960).
Investigation as Building Block in Organic Synthesis : 1-Bromo-3-buten-2-one was investigated for its potential as a building block in organic synthesis. The study found that the reduction to the corresponding alcohol works best with lithium aluminum hydride, and reactions with primary amines yield 5-membered-aza-heterocycles. This research offers insights into the versatility of such compounds in synthetic applications (Westerlund, Gras, & Carlson, 2001).
Electron Diffraction Study on Structure : This study utilized electron diffraction to investigate the molecular structure of 1-bromo-3-methyl-2-butene, determining that the vapor primarily consists of the gauche conformer. Such structural studies are crucial for understanding the physical properties and reactivity of organic molecules (Shen, 1990).
γ-Syn-Selective Carbonyl Allylation : Research demonstrated that (E)-rich 1-Bromo-2-butene preferentially caused γ-syn-allylation of aldehydes with tin(II) iodide and tetrabutylammonium bromide, yielding 1-substituted syn-2-methyl-3-buten-1-ols. This finding is significant for the field of organic synthesis, especially in the context of stereoselective reactions (Masuyama, Kishida, & Kurusu, 1996).
Mechanism of Action
Target of Action
2-Bromo-2-butene is primarily used as an intermediate in organic synthesis . It is involved in the synthesis of substituted catechol derivatives and mono-annelated benzenes . It is also used as an initiator or catalyst in certain reactions .
Mode of Action
The compound interacts with its targets through a mechanism known as the E2 reaction . In this process, a strong base attacks a β-hydrogen on the β-carbon, forming a bond. Simultaneously, the β C-H sigma bond begins to move in to become the π bond of a double bond, and the bromine atom begins to depart by taking the bonding electrons with it .
Biochemical Pathways
The E2 reaction is a key biochemical pathway affected by 2-Bromo-2-butene. This reaction results in the formation of an alkene, specifically 2-butene . The E2 reaction is a type of elimination reaction that leads to the formation of a double bond .
Pharmacokinetics
Given its chemical properties, it is likely to have a high volatility due to its low boiling point . This suggests that it could be rapidly absorbed and distributed in the body if inhaled.
Result of Action
The primary result of 2-Bromo-2-butene’s action is the formation of 2-butene, an alkene . This is achieved through the E2 elimination reaction, which involves the removal of a proton and a leaving group (in this case, a bromine atom) from adjacent carbon atoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-2-butene. For instance, the compound is flammable and can form explosive concentrations in the presence of vapors . Therefore, it should be handled with care, ensuring adequate ventilation and removing all sources of ignition . Furthermore, the compound’s reactivity may be influenced by temperature and pressure conditions .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-BROMO-2-BUTENE is prone to undergo an E2 reaction, which is a bimolecular elimination reaction, resulting in (predominantly) 2-butene, an alkene (double bond) . This reaction involves the base, OH–, using its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond . At the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .
Molecular Mechanism
The molecular mechanism of 2-BROMO-2-BUTENE involves its propensity to undergo an E2 reaction . This reaction is a single-step concerted reaction, similar to S N 2, with multiple electron pair transfers happening at the same time . The base, OH–, uses its electron pair to attack a β-hydrogen on β-carbon and starts to form a bond; at the same time, the β C-H sigma bond begins to move in to become the π bond of a double bond, and meanwhile, Br begins to depart by taking the bonding electrons with it .
Temporal Effects in Laboratory Settings
It is known that 2-BROMO-2-BUTENE is relatively stable
Metabolic Pathways
It is known that 2-BROMO-2-BUTENE can undergo an E2 reaction to form 2-butene
Properties
IUPAC Name |
2-bromobut-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c1-3-4(2)5/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILZQFGKPHAAOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065404 | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13294-71-8 | |
Record name | 2-Bromo-2-butene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13294-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butene, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8065404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromobut-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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